molecular formula C21H25N3O3S2 B11679969 ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate

ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate

Cat. No.: B11679969
M. Wt: 431.6 g/mol
InChI Key: YROPMQKTDXTVGR-WHYMJUELSA-N
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Description

Ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate is a complex organic compound with a unique structure that includes benzimidazole, thiazolidine, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the thiazolidine ring and subsequent functionalization to introduce the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.

Scientific Research Applications

Ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, antiviral, or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate
  • Ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-6-carboxylate
  • Ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-7-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H25N3O3S2

Molecular Weight

431.6 g/mol

IUPAC Name

ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]benzimidazole-5-carboxylate

InChI

InChI=1S/C21H25N3O3S2/c1-5-22-15-10-9-14(20(26)27-8-4)13-16(15)23(6-2)18(22)12-11-17-19(25)24(7-3)21(28)29-17/h9-13H,5-8H2,1-4H3/b17-11-,18-12-

InChI Key

YROPMQKTDXTVGR-WHYMJUELSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C(=O)OCC)N(/C1=C\C=C/3\C(=O)N(C(=S)S3)CC)CC

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)N(C1=CC=C3C(=O)N(C(=S)S3)CC)CC

Origin of Product

United States

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